molecular formula C2H7N B3334505 Ethylamine-15N CAS No. 88216-85-7

Ethylamine-15N

Cat. No. B3334505
CAS RN: 88216-85-7
M. Wt: 46.08 g/mol
InChI Key: QUSNBJAOOMFDIB-LBPDFUHNSA-N
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Patent
US04360511

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([Cl:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([N:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:5]([NH2:6])[CH3:4].[I:1][C:2]1[CH:8]=[CH:7][CH:5]=[CH:4][C:3]=1[CH2:9][Cl:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=CC=C(C=C1)I)CC1=CC=CC=C1
Name
Type
product
Smiles
C(C)N
Name
Type
product
Smiles
IC1=C(CCl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04360511

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([Cl:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([N:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:5]([NH2:6])[CH3:4].[I:1][C:2]1[CH:8]=[CH:7][CH:5]=[CH:4][C:3]=1[CH2:9][Cl:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=CC=C(C=C1)I)CC1=CC=CC=C1
Name
Type
product
Smiles
C(C)N
Name
Type
product
Smiles
IC1=C(CCl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04360511

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([Cl:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([N:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:5]([NH2:6])[CH3:4].[I:1][C:2]1[CH:8]=[CH:7][CH:5]=[CH:4][C:3]=1[CH2:9][Cl:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=CC=C(C=C1)I)CC1=CC=CC=C1
Name
Type
product
Smiles
C(C)N
Name
Type
product
Smiles
IC1=C(CCl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.